molecular formula C10H19BrO B6152931 1-(bromomethyl)-1-(methoxymethyl)cycloheptane CAS No. 1498713-76-0

1-(bromomethyl)-1-(methoxymethyl)cycloheptane

Cat. No.: B6152931
CAS No.: 1498713-76-0
M. Wt: 235.16 g/mol
InChI Key: CMSMJGCFPBOYRW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane is an organic compound featuring a cycloheptane ring substituted with bromomethyl and methoxymethyl groups. This compound is of interest due to its potential reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-1-(methoxymethyl)cycloheptane can be achieved through several steps:

    Formation of Cycloheptane Derivative: Starting with cycloheptane, a halogenation reaction can introduce a bromine atom to form bromocycloheptane.

    Methoxymethylation: The bromocycloheptane can then undergo a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base like sodium hydride to introduce the methoxymethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane can undergo various types of reactions:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted cycloheptane derivatives.

    Oxidation: Cycloheptane carboxylic acid or cycloheptane aldehyde.

    Reduction: Cycloheptane derivatives with reduced functional groups.

Scientific Research Applications

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Could be explored for drug development due to its reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(bromomethyl)-1-(methoxymethyl)cycloheptane would depend on the specific reactions it undergoes. Generally, the bromomethyl group acts as a good leaving group in nucleophilic substitution reactions, while the methoxymethyl group can participate in various oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cycloheptane: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    1-(Methoxymethyl)cycloheptane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane is unique due to the presence of both bromomethyl and methoxymethyl groups, allowing it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

CAS No.

1498713-76-0

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(methoxymethyl)cycloheptane

InChI

InChI=1S/C10H19BrO/c1-12-9-10(8-11)6-4-2-3-5-7-10/h2-9H2,1H3

InChI Key

CMSMJGCFPBOYRW-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCCC1)CBr

Purity

95

Origin of Product

United States

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